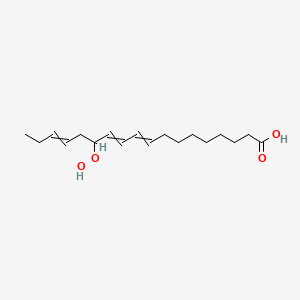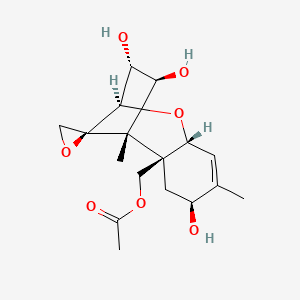
4-Hydroxyisovaleric acid
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: The production of 4-hydroxyisovaleric acid can be achieved through synthetic biology and metabolic engineering approaches. One method involves the decarboxylative condensation of two molecules of pyruvate, followed by reduction and dehydration reactions. This pathway can be optimized using an acetolactate synthase to ensure sufficient flux entering the pathway .
Industrial Production Methods: In industrial settings, the production of this compound can be facilitated by genetically engineered microorganisms such as Escherichia coli. By modifying the metabolic pathways of these microorganisms, it is possible to achieve high yields of the compound from various carbon sources like glycerol and glucose .
化学反応の分析
Types of Reactions: 4-Hydroxyisovaleric acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into different bioactive metabolites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions include various hydroxy and keto derivatives, which have significant biological activities .
科学的研究の応用
4-Hydroxyisovaleric acid has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound plays a role in metabolic pathways and is studied for its effects on cellular processes.
Medicine: Research has shown its potential in developing therapeutic agents for metabolic disorders and other diseases.
Industry: It is utilized in the production of bio-based chemicals and materials, contributing to sustainable industrial processes .
作用機序
The mechanism of action of 4-hydroxyisovaleric acid involves its participation in metabolic pathways, particularly those related to branched-chain amino acids. It acts as an intermediate in the metabolism of leucine and other amino acids. The compound’s effects are mediated through its interaction with specific enzymes and metabolic intermediates, influencing various biochemical processes .
類似化合物との比較
- 2-Hydroxyisovaleric acid (HIVA)
- 2-Hydroxyisocaproic acid (HICA)
- 2-Hydroxy-3-methyl isovaleric acid (HMVA)
Comparison: 4-Hydroxyisovaleric acid is unique due to its specific hydroxylation pattern and its role in distinct metabolic pathways. While similar compounds like 2-hydroxyisovaleric acid and 2-hydroxyisocaproic acid share structural similarities, they differ in their biological activities and metabolic functions. The unique properties of this compound make it a valuable compound for various scientific and industrial applications .
特性
IUPAC Name |
4-hydroxy-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-4(3-6)2-5(7)8/h4,6H,2-3H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYGEPZZMAXSKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60868426 | |
| Record name | 4-Hydroxy-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60868426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Hydroxyisovaleric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002011 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
77220-86-1 | |
| Record name | 4-Hydroxyisovaleric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77220-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyisovaleric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077220861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60868426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxyisovaleric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002011 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-hydroxyisovaleric acid in the context of isovaleric acidemia?
A1: this compound is considered a minor metabolite in the metabolic profile of isovaleric acidemia (IVA) [, , ]. While isovalerylglycine is the primary marker for diagnosing IVA, the presence of this compound, alongside other metabolites, contributes to a more complete understanding of the metabolic disruptions caused by this disorder.
Q2: How does the level of this compound change during an episode of ketoacidosis in a patient with isovaleric acidemia?
A2: Research suggests that this compound levels peak in the plasma approximately two days after the peak of isovaleric acid []. This finding indicates a potential metabolic relationship between these two compounds during a ketoacidotic episode in IVA patients.
Q3: What analytical methods have been developed to quantify this compound?
A3: Researchers have developed a simple and rapid method for quantifying this compound []. This method utilizes the conversion of the acid to its corresponding lactone, allowing for more straightforward measurement.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Methoxy-6-[[(1-methylbenzimidazol-2-yl)amino]methyl]phenol](/img/structure/B1223093.png)










![(5R,5aR,8aR)-5-(1,3-benzodioxol-5-yl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one](/img/structure/B1223110.png)
